molecular formula C42H64N2O7S2 B140955 N,N'-(4-Hydroxy-1,3-phenylene)bis(4-(dodecyloxy)benzenesulphonamide) CAS No. 136582-09-7

N,N'-(4-Hydroxy-1,3-phenylene)bis(4-(dodecyloxy)benzenesulphonamide)

Cat. No.: B140955
CAS No.: 136582-09-7
M. Wt: 773.1 g/mol
InChI Key: CSQXGPMRNVVHDI-UHFFFAOYSA-N
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Description

N,N’-(4-Hydroxy-1,3-phenylene)bis(4-(dodecyloxy)benzenesulphonamide) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenylene core substituted with hydroxy and dodecyloxybenzenesulphonamide groups, making it a subject of interest in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(4-Hydroxy-1,3-phenylene)bis(4-(dodecyloxy)benzenesulphonamide) typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Phenylene Core: The initial step involves the preparation of the 4-hydroxy-1,3-phenylene core through aromatic substitution reactions.

    Attachment of Dodecyloxy Groups:

    Sulphonamide Formation: Finally, the sulphonamide groups are introduced through a reaction with sulfonyl chlorides in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N,N’-(4-Hydroxy-1,3-phenylene)bis(4-(dodecyloxy)benzenesulphonamide) can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinones.

    Reduction: The sulphonamide groups can be reduced to amines under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents like bromine or nitric acid under controlled conditions.

Major Products

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of amines and other reduced products.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

N,N’-(4-Hydroxy-1,3-phenylene)bis(4-(dodecyloxy)benzenesulphonamide) has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of N,N’-(4-Hydroxy-1,3-phenylene)bis(4-(dodecyloxy)benzenesulphonamide) involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, altering their activity and function.

    Pathways Involved: It can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    N,N’-(4-Hydroxy-1,3-phenylene)bis(4-(methoxy)benzenesulphonamide): Similar structure but with methoxy groups instead of dodecyloxy groups.

    N,N’-(4-Hydroxy-1,3-phenylene)bis(4-(ethoxy)benzenesulphonamide): Similar structure but with ethoxy groups instead of dodecyloxy groups.

Uniqueness

N,N’-(4-Hydroxy-1,3-phenylene)bis(4-(dodecyloxy)benzenesulphonamide) is unique due to its long dodecyloxy chains, which impart distinct physical and chemical properties

Properties

IUPAC Name

4-dodecoxy-N-[3-[(4-dodecoxyphenyl)sulfonylamino]-4-hydroxyphenyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H64N2O7S2/c1-3-5-7-9-11-13-15-17-19-21-33-50-37-24-28-39(29-25-37)52(46,47)43-36-23-32-42(45)41(35-36)44-53(48,49)40-30-26-38(27-31-40)51-34-22-20-18-16-14-12-10-8-6-4-2/h23-32,35,43-45H,3-22,33-34H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSQXGPMRNVVHDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)NS(=O)(=O)C3=CC=C(C=C3)OCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H64N2O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10237542
Record name N,N'-(4-Hydroxy-1,3-phenylene)bis(4-(dodecyloxy)benzenesulphonamide)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

773.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89131-33-9
Record name N,N′-(4-Hydroxy-1,3-phenylene)bis[4-(dodecyloxy)benzenesulfonamide]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89131-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N'-(4-Hydroxy-1,3-phenylene)bis(4-(dodecyloxy)benzenesulphonamide)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089131339
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N'-(4-Hydroxy-1,3-phenylene)bis(4-(dodecyloxy)benzenesulphonamide)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-(4-hydroxy-1,3-phenylene)bis[4-(dodecyloxy)benzenesulphonamide]
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